N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide
Description
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is a small organic molecule featuring a benzo[d]thiazole core linked to a propanamide chain terminated by a tosyl (p-toluenesulfonyl) group. The benzo[d]thiazole moiety is a heterocyclic aromatic system known for its electron-deficient properties and pharmacological relevance, particularly in kinase inhibition and anticancer research . The tosyl group enhances steric bulk and modulates solubility, while the propanamide linker provides conformational flexibility. This compound is hypothesized to interact with biological targets via hydrogen bonding (amide and sulfonyl groups) and π-π stacking (aromatic thiazole ring) . Structural confirmation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-2-5-14(6-3-12)24(21,22)9-8-17(20)19-13-4-7-16-15(10-13)18-11-23-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGRSQVOWCSRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated propanoic acid derivatives. One common method includes the reaction of 2-amino-5-benzothiazole with 3-tosylpropanoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents like bromine, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles, substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties:
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide has shown potential as an anticancer agent. Research indicates that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and enzyme inhibition .
2. Anti-inflammatory Effects:
This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that benzothiazole derivatives can reduce inflammation markers and alleviate pain in animal models .
3. Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential use as an antimicrobial agent in clinical settings .
Biological Research Applications
1. Enzyme Inhibition Studies:
this compound is utilized in biological assays to study enzyme inhibition. For instance, it has been tested for its inhibitory effects on monoamine oxidase and cholinesterase, which are relevant targets in neurodegenerative disease research .
2. Cellular Pathway Analysis:
Researchers employ this compound to investigate cellular pathways involved in disease mechanisms. Its ability to interact with specific proteins makes it a valuable tool for understanding complex biological processes .
Industrial Applications
1. Synthesis of Advanced Materials:
In industrial chemistry, this compound serves as a precursor for synthesizing advanced materials and dyes. Its unique chemical properties allow it to participate in various reactions that yield useful products .
2. Catalysis:
The compound is also explored for its potential as a catalyst in organic reactions, enhancing reaction rates and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound can also interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide with three classes of analogs, emphasizing structural, physicochemical, and functional differences.
Structural Analogs with Modified Heterocyclic Cores
Example 1 : (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ()
- Core Structure : Pyrrolidine-2-carboxamide with a thiazol-5-yl-substituted benzyl group.
- Key Differences : The rigid pyrrolidine ring and hydroxyl group enhance hydrophilicity, contrasting with the flexible propanamide linker in the target compound. Stereochemistry (2S,4R) further differentiates binding specificity .
- Application : Patented for therapeutic use, likely targeting enzymes or receptors due to stereospecificity.
- Example 2: N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives () Core Structure: Pyrimidine-2-amine with pyridyl and thiazolyl substituents. This contrasts with the single thiazole ring in the target compound. Application: Labeled as therapeutic compounds, possibly kinase inhibitors due to pyrimidine’s role in ATP mimicry .
Analogs with π-Conjugated Linkers
- Example 3: D-π-A dye (R) from Structure: 2-((5-(2-(4-(diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile. Key Differences: A thiophene π-conjugated linker replaces the propanamide chain, and a malononitrile acceptor group enhances electron-withdrawing capacity. Application: Designed for dye-sensitized solar cells (DSSCs), leveraging charge-transfer properties absent in the target compound .
Physicochemical and Electronic Properties
While explicit data for this compound are unavailable, inferences can be made:
- Solubility : The tosyl group increases hydrophobicity (logP > 3) compared to hydroxylated pyrrolidine analogs (logP ~1–2) .
- Electron Density: Computational tools like Multiwfn could analyze electron localization (e.g., sulfonyl vs. malononitrile acceptors), influencing reactivity .
Table 1: Comparative Overview of Key Features
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the thiazole class of compounds, which are known for their broad spectrum of biological activities. The compound is characterized by its structural components, which include a benzothiazole moiety and a tosyl group, contributing to its pharmacological properties.
The biological activity of this compound is linked to several mechanisms:
- Antioxidant Activity : Thiazole derivatives, including this compound, have demonstrated significant antioxidant properties. The presence of functional groups allows for effective radical scavenging, which is crucial in preventing oxidative stress in cells .
- Antimicrobial and Antifungal Effects : Studies indicate that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis and inhibition of nucleic acid replication .
- Antitumor Activity : Research has shown that this compound can inhibit the growth of various cancer cell lines. In vitro studies on human lung cancer cells (A549, HCC827, NCI-H358) revealed significant cytotoxic effects, suggesting its potential as an anticancer agent .
1. Synthesis and Biological Assessment
A study focused on synthesizing new derivatives based on the thiazole structure reported that this compound exhibited promising biological activities. The synthesized compounds were evaluated for their antioxidant and antibacterial properties, revealing that certain derivatives had enhanced effects compared to the parent compound .
2. Antitumor Activity
In a comparative study involving multiple compounds with similar frameworks, this compound was tested against various cancer cell lines. It showed significant inhibition of cell proliferation in 2D culture systems, with IC50 values indicating potent antitumor activity. Notably, the compound's effects were less pronounced in 3D culture systems, highlighting the importance of testing methodologies in evaluating drug efficacy .
3. Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. For instance, modifications to the benzothiazole ring or the tosyl group can enhance or diminish biological activities such as antioxidant and antimicrobial effects. Understanding these relationships aids in optimizing compound efficacy through targeted structural modifications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
